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molecular formula C8H10BrNO B1278402 3-Bromo-5-isopropoxypyridine CAS No. 212332-40-6

3-Bromo-5-isopropoxypyridine

Cat. No. B1278402
M. Wt: 216.07 g/mol
InChI Key: ASEHPOZWQJRWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861423

Procedure details

Under a nitrogen atmosphere, 2-propanol (30 mL) was added to potassium (2.4 g, 61.4 mmol) at 0° C., and the mixture was stirred at 0° C. for 30 min. To the resulting solution was added 3,5-dibromopyridine (4.74 g, 20.0 mmol) and copper powder (250 mg, 3.9 mmol). The mixture was heated under reflux under a nitrogen atmosphere for 70 h. Upon cooling to ambient temperature, the mixture was concentrated under high vacuum to a solid, which was diluted with water (200 mL) and extracted with diethyl ether (3×150 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a dark-brown oil (3.71 g). Purification by column chromatography on silica gel, eluting with 10→20% (v/v) diethyl ether in benzene afforded 1.38 g (31.9%) of 3-bromo-5-isopropoxypyridine as a volatile, colorless oil.
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
copper
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].Br[C:3]1[CH:4]=[N:5][CH:6]=[C:7]([Br:9])[CH:8]=1.[CH3:10][CH:11]([OH:13])[CH3:12]>[Cu]>[Br:9][C:7]1[CH:6]=[N:5][CH:4]=[C:3]([O:13][CH:11]([CH3:12])[CH3:10])[CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
copper
Quantity
250 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[K]
Name
Quantity
30 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under a nitrogen atmosphere for 70 h
Duration
70 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under high vacuum to a solid, which
ADDITION
Type
ADDITION
Details
was diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation to a dark-brown oil (3.71 g)
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 10→20% (v/v) diethyl ether in benzene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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